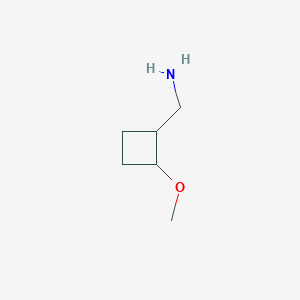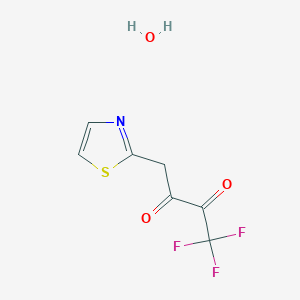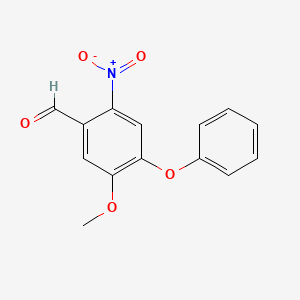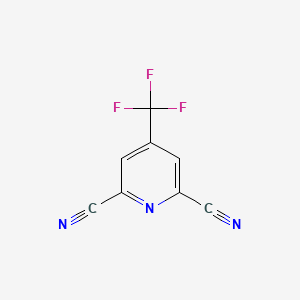
1-(2-Methoxycyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxycyclobutyl)methanamine is an organic compound with the molecular formula C6H13NO It is a cyclobutyl derivative with a methoxy group attached to the second carbon of the cyclobutane ring and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxycyclobutyl)methanamine typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Methoxy Group Introduction: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclobutane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxycyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutyl amines.
Scientific Research Applications
1-(2-Methoxycyclobutyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclobutyl)methanamine involves its interaction with molecular targets and pathways. The methoxy and amine groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Methenamine: A heterocyclic compound with a similar amine group.
Methylamine: A simple amine with a similar functional group but different structure.
Cyclobutylamine: A compound with a similar cyclobutane ring but without the methoxy group.
Uniqueness: 1-(2-Methoxycyclobutyl)methanamine is unique due to the presence of both the methoxy and amine groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2-methoxycyclobutyl)methanamine |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-5(6)4-7/h5-6H,2-4,7H2,1H3 |
InChI Key |
WPSNXSHPRYDAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)

![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B12273578.png)

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12273589.png)

![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)

![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)



